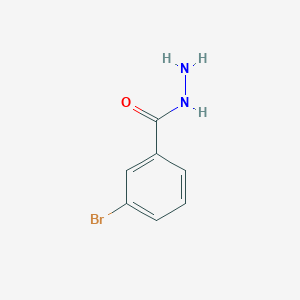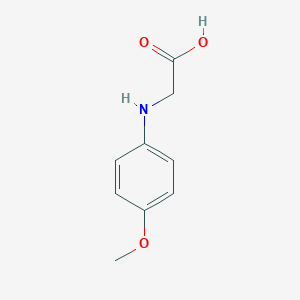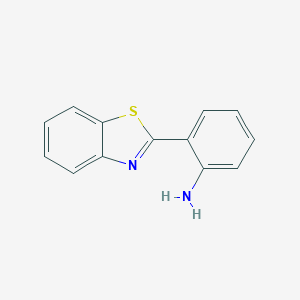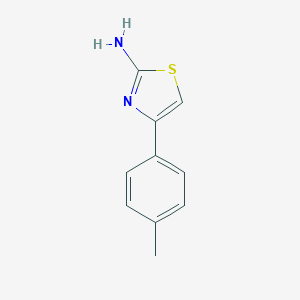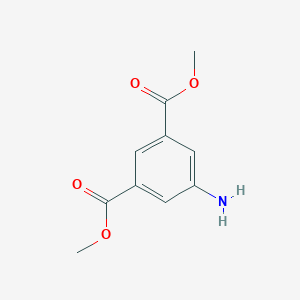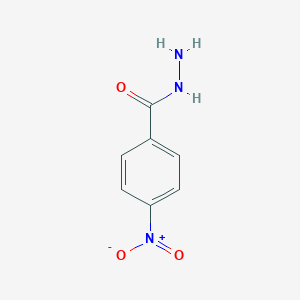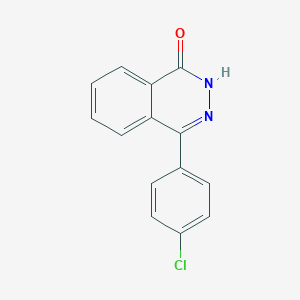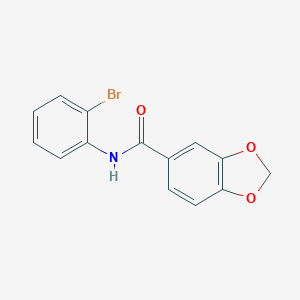
2-(2-ピリジン-2-イルエチル)アニリン
概要
説明
2-(2-Pyridin-2-ylethyl)aniline is an organic compound with the molecular formula C13H14N2 It consists of a pyridine ring attached to an aniline moiety through an ethyl linker
科学的研究の応用
2-(2-Pyridin-2-ylethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
It’s worth noting that similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Mode of Action
A related compound, 2-(pyridin-2-yl)aniline, has been used as a directing group in promoting c–h amination mediated by cupric acetate . This suggests that 2-(2-Pyridin-2-ylethyl)aniline might interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have shown anti-fibrotic activities , suggesting that 2-(2-Pyridin-2-ylethyl)aniline might affect similar pathways.
Result of Action
, related compounds have shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro. This suggests that 2-(2-Pyridin-2-ylethyl)aniline might have similar effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridin-2-ylethyl)aniline typically involves the reaction of 2-bromoethylpyridine with aniline under basic conditions. The reaction can be carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium carbonate. The reaction is usually performed in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of 2-(2-Pyridin-2-ylethyl)aniline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(2-Pyridin-2-ylethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or other hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can occur on the pyridine or aniline rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Reduced amines or hydrogenated products.
Substitution: Halogenated or nitrated derivatives.
類似化合物との比較
Similar Compounds
2-(2-Pyridin-2-yl)aniline: Lacks the ethyl linker, which may affect its reactivity and binding properties.
2-(2-Pyridin-2-ylethyl)pyrimidine: Contains a pyrimidine ring instead of an aniline moiety, leading to different chemical and biological properties.
2-(2-Pyridin-2-ylethyl)benzene: Lacks the amino group, which can significantly alter its reactivity and applications.
Uniqueness
2-(2-Pyridin-2-ylethyl)aniline is unique due to the presence of both pyridine and aniline moieties connected by an ethyl linker. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in research and industry.
特性
IUPAC Name |
2-(2-pyridin-2-ylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-13-7-2-1-5-11(13)8-9-12-6-3-4-10-15-12/h1-7,10H,8-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAOXFXGTWSXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405860 | |
| Record name | 2-[2-(Pyridin-2-yl)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50385-28-9 | |
| Record name | 2-[2-(Pyridin-2-yl)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
